Structural Differentiation: Scaffold Divergence from Closest Commercially Available Analogs
CAS 879064-78-5 differs from its closest commercially catalogued analogs by a single yet critical structural feature: it bears a simple methyl group at the pyrrolidin-2-one N1 position, whereas analogs such as CAS 847395-80-6 (4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one) carry a bulky 2,4,6-trimethylphenyl (mesityl) substituent, and CAS 838887-01-7 (1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one) carries an allyl group at the same position . In the Altamimi et al. (2020) SAR series, the nature of the N1 substituent on the pyrrolidin-2-one ring was a primary determinant of MAGL inhibitory potency, with substituent changes altering IC50 values by orders of magnitude [1].
| Evidence Dimension | N1-pyrrolidin-2-one substituent identity |
|---|---|
| Target Compound Data | Methyl (-CH3) at pyrrolidin-2-one N1; Allyl (-CH2CH=CH2) at benzimidazole N1 |
| Comparator Or Baseline | CAS 847395-80-6: 2,4,6-trimethylphenyl (mesityl) at pyrrolidin-2-one N1; CAS 838887-01-7: Allyl at pyrrolidin-2-one N1 |
| Quantified Difference | No direct comparative activity data available for these specific compounds. SAR from related series indicates N1-pyrrolidin-2-one substituent changes can alter target potency by 10- to 1000-fold [1]. |
| Conditions | Structural comparison based on SMILES/InChI analysis; biological SAR inferred from Altamimi et al. 2020 benzimidazole-pyrrolidin-2-one series |
Why This Matters
Procurement of the exact compound ensures that the N1-methyl substituent is preserved, which is essential for maintaining any specific binding interactions or physicochemical properties that may be discovered or exploited in subsequent studies.
- [1] Altamimi, M. A., et al. (2020). Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chemical Biology & Drug Design, 96, 1418–1432. View Source
